molecular formula C9H11NO B1608064 N-(furan-2-ylmethyl)but-2-yn-1-amine CAS No. 371236-74-7

N-(furan-2-ylmethyl)but-2-yn-1-amine

Cat. No.: B1608064
CAS No.: 371236-74-7
M. Wt: 149.19 g/mol
InChI Key: FDSMZPGOONNAFI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)but-2-yn-1-amine is an organic compound that features a furan ring attached to a butynylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)but-2-yn-1-amine typically involves the reaction of furan-2-carbaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)but-2-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Substituted furan derivatives

Scientific Research Applications

N-(furan-2-ylmethyl)but-2-yn-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with monoamine oxidase enzymes.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)but-2-yn-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of monoamines like dopamine and serotonin in the brain. This inhibition can result in enhanced cognitive functions and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
  • N-(furan-2-ylmethyl)-N-ethylprop-2-yn-1-amine

Uniqueness

N-(furan-2-ylmethyl)but-2-yn-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)but-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSMZPGOONNAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364573
Record name N-(furan-2-ylmethyl)but-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371236-74-7
Record name N-(furan-2-ylmethyl)but-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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